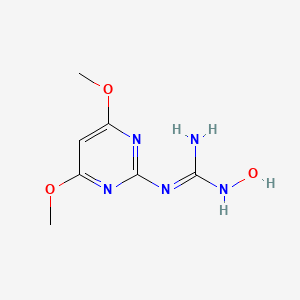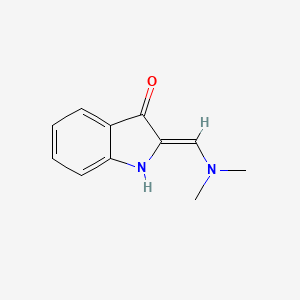![molecular formula C16H20N2O3 B12908659 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- CAS No. 89143-16-8](/img/structure/B12908659.png)
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyrrolidine core with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves several steps, typically starting with the preparation of the bipyrrolidine core. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the azetidinone intermediates . These intermediates are then treated with ceric ammonium nitrate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and molar equivalents of reagents to achieve high yields and purity.
Analyse Des Réactions Chimiques
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like iron powder, which can reduce nitro groups to amines.
Substitution: The ethoxyphenyl group can undergo substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents used in these reactions include ceric ammonium nitrate, iron powder, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bipyrrolidine core and ethoxyphenyl group allow it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:
4’-Ethoxyacetophenone: A simpler compound with an ethoxyphenyl group, used in various chemical syntheses.
N-(4-Ethoxyphenyl)-2-azetidinones: Compounds with similar structural features, used in the synthesis of β-lactam antibiotics.
4-Ethoxyaniline: Another related compound with an ethoxyphenyl group, used in organic synthesis.
The uniqueness of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core, which provides distinct chemical and biological properties compared to these similar compounds.
Propriétés
Numéro CAS |
89143-16-8 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
Clé InChI |
YGXQBALCQCKHAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

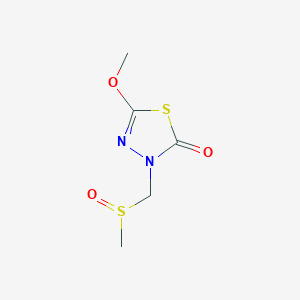
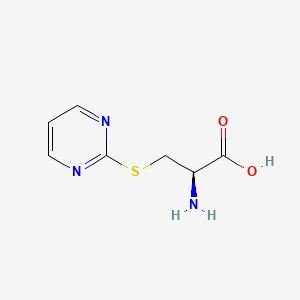
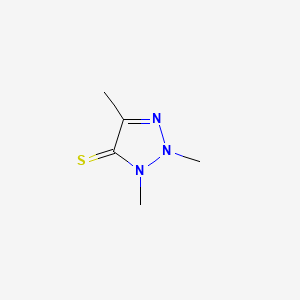

![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)
